4-(3-Methylbut-3-en-1-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl is an organic compound characterized by a biphenyl core substituted with a 3-methylbut-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl typically involves the alkylation of biphenyl with 3-methylbut-3-en-1-yl halides under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions often require anhydrous solvents like dichloromethane or carbon disulfide, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and allow for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding biphenyl carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts such as palladium on carbon (Pd/C) can reduce the double bond in the 3-methylbut-3-en-1-yl group to form the saturated alkyl derivative.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenyl carboxylic acids.
Reduction: Saturated alkyl biphenyl derivatives.
Substitution: Halogenated biphenyls.
Scientific Research Applications
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. Additionally, the biphenyl core can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
- 3-Methylbut-3-en-1-yl acetate
- 1-(3-methylbut-2-enyl)-1H-indole-3-yl derivatives
Uniqueness
4-(3-Methylbut-3-en-1-yl)-1,1’-biphenyl stands out due to its biphenyl core, which provides a rigid and planar structure, making it suitable for applications in material science. The presence of the 3-methylbut-3-en-1-yl group adds to its versatility, allowing for various chemical modifications and functionalizations.
Properties
CAS No. |
142338-74-7 |
---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-(3-methylbut-3-enyl)-4-phenylbenzene |
InChI |
InChI=1S/C17H18/c1-14(2)8-9-15-10-12-17(13-11-15)16-6-4-3-5-7-16/h3-7,10-13H,1,8-9H2,2H3 |
InChI Key |
COLSHKWISLFDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.